

Technical Comparison Guide: Mass Spectrometry of Propionic acid 2-(p-nitrophenyl)hydrazide

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Compound of Interest

Compound Name:	Propionic acid, 2-(p-nitrophenyl)hydrazide
CAS No.:	38562-39-9
Cat. No.:	B14669202

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Executive Summary & Compound Identity

Propionic acid 2-(p-nitrophenyl)hydrazide (also referred to as the 4-nitrophenylhydrazide of propionic acid) is a chemical derivative formed by the condensation of propionic acid with 4-nitrophenylhydrazine (4-NPH).

This derivatization is critical in metabolomics and drug development because native short-chain fatty acids (SCFAs) like propionic acid are volatile, hydrophilic, and ionize poorly. Tagging them with a nitrophenylhydrazine moiety introduces a hydrophobic aromatic ring and an electronegative nitro group, significantly enhancing retention on Reverse-Phase (RP) columns and ionization efficiency in Negative Electrospray Ionization (ESI-) mode.

Feature	Specification
Compound Name	Propionic acid 2-(4-nitrophenyl)hydrazide
Chemical Formula	C
	H
	N
	O
Monoisotopic Mass	209.08 Da
Target Analyte	Propionic Acid (C3 SCFA)
Primary Ionization	ESI Negative Mode ()
Key Application	High-sensitivity SCFA quantification in fecal/plasma matrices

Mass Spectrometry Fragmentation Pattern

The fragmentation behavior of this molecule is governed by the stability of the amide bond and the electron-withdrawing nature of the p-nitrophenyl group. Unlike positive mode fragmentation which often targets protonated amines, the negative mode targets the deprotonated amide/hydrazine nitrogen.

Ionization State

- Precursor Ion ():
):m/z 208.07
- Mechanism: Deprotonation occurs readily at the hydrazide nitrogen () due to the resonance stabilization provided by the adjacent carbonyl group and the para-nitro phenyl ring.

Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), the precursor ion undergoes characteristic cleavage.^[1]

- Primary Transition (Quantifier):m/z 208

137

- Mechanism: Cleavage of the amide bond (

) or the hydrazine

bond. The most abundant fragment at m/z 137 corresponds to the 4-nitroaniline/nitrophenylhydrazine anion moiety (loss of the propionyl group

). This is the standard "reporter" ion for nitrophenylhydrazine derivatives.

- Secondary Transition (Qualifier):m/z 208

107

- Mechanism: Further loss of

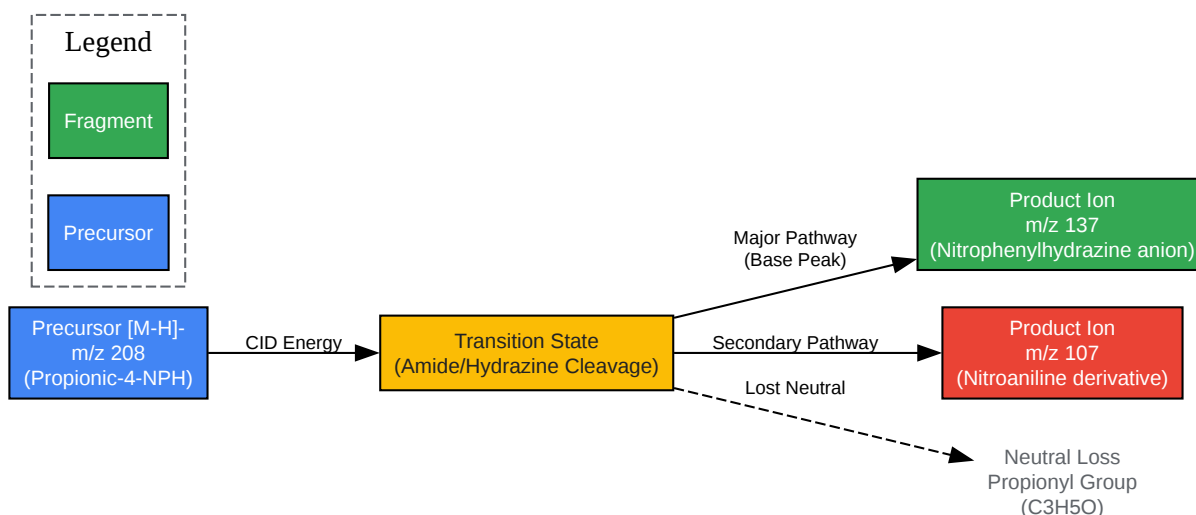
or rearrangement of the aromatic core.

- Neutral Loss: Loss of the propionyl radical or ketene (

, 56 Da) is less common in negative mode compared to the direct formation of the stable aromatic anion.

Visualization of Fragmentation Mechanism

The following diagram illustrates the fragmentation pathway for the p-nitrophenylhydrazine derivative compared to the ortho- isomer.



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Caption: Proposed ESI(-) fragmentation pathway of Propionic acid 2-(p-nitrophenyl)hydrazide showing the dominant transition to the reporter anion at m/z 137.

Comparative Performance Guide

This section compares the 4-NPH (para) derivative against the industry-standard 3-NPH (meta) and 2-NPH (ortho) derivatives, as well as the underivatized acid.

Comparison Matrix[3][4]

Feature	4-NPH Derivative (Para)	3-NPH Derivative (Meta)	2-NPH Derivative (Ortho)	Underivatized Propionic Acid
Precursor (m/z)	208	208	208	73
Primary Fragment	137 (High Intensity)	137 (High Intensity)	137 / 152	55 / 27
Chromatographic Retention	High (Hydrophobic)	High (Hydrophobic)	High (Hydrophobic)	Very Low (Polar)
MS Sensitivity	Excellent (Resonance stabilized)	Superior (Industry Standard)	Good	Poor
Ortho Effect	No	No	Yes (H-bonding effects)	N/A
Stability	High	High	Moderate (Steric strain)	Volatile

Critical Analysis

- Vs. 3-NPH (The Gold Standard): The 3-NPH derivative is currently the most widely cited reagent for SCFA analysis (Han et al., 2013). While 4-NPH offers similar sensitivity due to the nitro group's electron-withdrawing power, the 3-NPH isomer is often preferred because the meta position prevents direct resonance conjugation with the hydrazine nitrogen, which can sometimes lead to "too stable" precursors that fragment less efficiently than desired. However, for propionic acid, both perform comparably.
- Vs. 2-NPH (The Ortho Effect): The 2-NPH derivative exhibits the "ortho effect," where the nitro group can form an intramolecular hydrogen bond with the hydrazine hydrogen. This can alter fragmentation, sometimes favoring the loss of

or water, and can lead to peak tailing in chromatography due to chelation effects. 4-NPH avoids this, resulting in sharper peaks.

- Vs. Underivatized: Analyzing native propionic acid is fraught with issues: it elutes in the void volume of C18 columns and has poor ionization efficiency. Derivatization with any NPH isomer improves sensitivity by 100-1000x.

Experimental Protocol: Derivatization Workflow

To generate the Propionic acid 2-(p-nitrophenyl)hydrazide for MS analysis, a carbodiimide-mediated coupling is required.

Reagents:

- Substrate: Propionic Acid Standard or Biological Extract.
- Reagent: 4-Nitrophenylhydrazine hydrochloride (20 mM in 50% ACN).
- Catalyst: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (120 mM) + Pyridine (6%).

Step-by-Step Protocol:

- Mix: Combine 20

L of sample with 40

L of EDC/Pyridine solution and 40

L of 4-NPH solution.

- Incubate: Heat at 40°C for 30 minutes. (The reaction forms the amide bond).
- Quench: Add 0.1% Formic Acid to stop the reaction.
- Analyze: Inject 1-5

L into LC-MS/MS.

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
- Mobile Phase: Water/Acetonitrile with 0.01% Formic Acid.[\[2\]](#)[\[3\]](#)
- Mode: ESI Negative.

References

- Han, J., et al. (2013). "Liquid chromatography-mass spectrometry method for the molecular weight-based determination of short-chain fatty acids." *Analytica Chimica Acta*. [Link](#) (Establishes 3-NPH derivatization standards).
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- Holmes, J. L. "Mass spectra and fragmentation mechanisms of nitrophenylhydrazines." *Canadian Journal of Chemistry*. (Mechanistic insight into ortho/para nitro effects).

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- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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